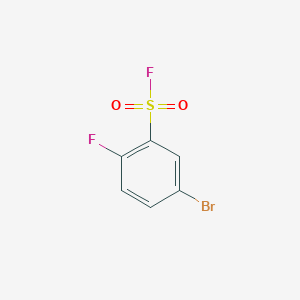

5-Bromo-2-fluorobenzene-1-sulfonyl fluoride

Description

Propriétés

IUPAC Name |

5-bromo-2-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFNFGDKTSJZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

One common method involves the use of bromine and fluorine reagents in the presence of a catalyst to achieve the desired substitution on the benzene ring . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

5-Bromo-2-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The bromine and fluorine atoms can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

5-Bromo-2-fluorobenzene-1-sulfonyl fluoride serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its reactive sulfonyl fluoride moiety facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups onto aromatic rings. This property is particularly useful in developing new drugs and agrochemicals.

Biochemical Studies

The compound is extensively used in biochemical research due to its ability to modify proteins through covalent bonding with nucleophilic amino acid residues. This reactivity makes it valuable for studying enzyme mechanisms and protein functions. It can act as an irreversible inhibitor of certain enzymes, providing insights into their catalytic mechanisms.

Materials Science

In materials science, this compound is utilized in the production of specialty chemicals and materials. Its unique structural features enable its use in creating polymers and dyes that exhibit specific properties beneficial for various applications.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits serine proteases by forming covalent bonds with serine residues at the active site. This mechanism was explored using kinetic assays that revealed a significant decrease in enzyme activity upon treatment with the compound.

Case Study 2: Synthesis of Functionalized Compounds

Researchers utilized this compound to synthesize functionalized sulfonamides through nucleophilic substitution reactions. The study highlighted its effectiveness in generating compounds with potential pharmaceutical applications, showcasing its versatility as a synthetic building block.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-fluorobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical and biological applications to modify or inhibit specific molecular targets .

Comparaison Avec Des Composés Similaires

Structural and Chemical Comparison

The most structurally analogous compound to 5-bromo-2-fluorobenzene-1-sulfonyl fluoride is 5-bromo-2-chlorobenzene-1-sulfonyl chloride (CAS: 81226-68-8). Below is a detailed comparison:

| Property | This compound | 5-Bromo-2-chlorobenzene-1-sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₆H₃BrFSO₂F | C₆H₃BrCl₂O₂S |

| Molecular Weight (g/mol) | 257.02 | 289.96 |

| Halogen Substituents | F (2-position), Br (5-position), -SO₂F | Cl (2-position), Br (5-position), -SO₂Cl |

| Purity Grades Available | 99%–99.999% (Pharmaceutical, Semiconductor) | 99%–99.999% (Technical, ACS) |

| Reactivity | Moderate (sulfonyl fluoride is less reactive) | High (sulfonyl chloride is highly electrophilic) |

Key Differences:

- Halogen Effects : The fluorine atom in the sulfonyl group and at the 2-position reduces reactivity compared to the chlorine-substituted analog. Sulfonyl fluorides are more hydrolytically stable, making them preferable for applications requiring prolonged shelf life or controlled reactivity .

- Electronic Properties : The electron-withdrawing nature of fluorine decreases the benzene ring’s susceptibility to electrophilic substitution compared to chlorine, which has a weaker inductive effect .

- Molecular Weight : The higher atomic mass of chlorine (35.45 vs. 19.00 for fluorine) accounts for the increased molecular weight of the chlorinated compound .

Activité Biologique

5-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₆H₃BrFNO₂S

- Molecular Weight : 273.51 g/mol

- CAS Number : 339370-40-0

The biological activity of this compound primarily stems from its sulfonyl fluoride group, which is known for its reactivity towards nucleophiles. This property allows the compound to covalently modify active sites on enzymes, influencing various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The sulfonyl fluoride moiety can irreversibly bind to serine and cysteine residues in enzyme active sites, leading to inhibition of enzymatic activity.

- Protein Modification : It facilitates the covalent labeling of proteins, which can be utilized in studying enzyme kinetics and mechanisms.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through its action on bacterial enzymes.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Covalent modification of active site residues leading to loss of function |

| Antimicrobial Properties | Potential effectiveness against certain bacterial strains |

| Antiviral Activity | Possible interference with viral replication mechanisms |

| Anti-inflammatory Effects | Modulation of inflammatory pathways through enzyme inhibition |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound, providing insights into its potential therapeutic applications.

- Anticancer Activity : Research indicates that sulfonyl fluorides can exhibit significant anti-tumor effects by disrupting cellular pathways involved in proliferation and survival. For example, studies have shown that related compounds inhibit cell growth in various cancer cell lines by targeting specific signaling pathways.

- Antibacterial Properties : A study demonstrated that sulfonyl fluorides possess antibacterial activity by inhibiting key enzymes involved in bacterial metabolism. This suggests that this compound may also contribute to the development of new antibacterial agents.

- Enzyme Targeting : The compound has been shown to selectively inhibit human carbonic anhydrases, which are crucial for various physiological processes. This selectivity indicates potential applications in treating diseases related to carbonic anhydrase dysfunction .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Bromo-2-fluorobenzene-1-sulfonyl fluoride?

Methodological Answer:

A common approach involves halogen exchange reactions starting from sulfonyl chloride precursors (e.g., 2-Bromo-5-fluorobenzenesulfonyl chloride ). Fluorination can be achieved using agents like potassium fluoride (KF) or silver fluoride (AgF) under anhydrous conditions. Alternatively, direct sulfonation of bromo-fluorobenzene derivatives using sulfur trioxide (SO₃) or chlorosulfonic acid followed by fluorination may be employed. Purification typically requires column chromatography (silica gel, eluting with hexane/ethyl acetate) or recrystallization from non-polar solvents .

Advanced: How does the sulfonyl fluoride group influence regioselectivity in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer:

The sulfonyl fluoride group acts as an electron-withdrawing substituent, directing electrophilic aromatic substitution to the meta position. In Suzuki-Miyaura couplings, steric hindrance from the sulfonyl group may limit reactivity at the ortho position. Computational modeling (DFT) can predict transition states by analyzing bond angles and charge distribution, as seen in crystallographic studies of related fluorinated aromatics . Experimental validation involves comparing coupling yields using aryl boronic acids with varying steric bulk .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic proton splitting patterns (e.g., coupling constants between ortho fluorine and protons).

- ¹⁹F NMR : Detect sulfonyl fluoride (-SO₂F) signals near 60-70 ppm and aromatic fluorine at ~-110 ppm .

- IR Spectroscopy : Confirm sulfonyl group presence via asymmetric S-O stretching (~1350 cm⁻¹) and S-F bonds (~800 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (Br/F) .

Advanced: How can researchers resolve contradictory data on fluorination efficiency using different catalysts?

Methodological Answer:

Discrepancies in fluorination yields (e.g., using KF vs. AgF) often arise from solvent polarity, temperature, or catalyst activation. Systematic studies should:

Vary reaction parameters : Test anhydrous vs. hydrated conditions (KF requires drying at 150°C).

Monitor intermediates : Use in-situ ¹⁹F NMR to detect fluorinated intermediates.

Compare activation methods : Mechanical grinding (ball milling) vs. thermal activation may improve fluorination efficiency .

Basic: What storage conditions are essential to maintain the compound’s stability?

Methodological Answer:

Store under inert atmosphere (argon or nitrogen) at 2-8°C in amber glass vials. Avoid exposure to moisture, as hydrolysis can convert sulfonyl fluoride (-SO₂F) to sulfonic acid (-SO₃H). Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended to detect degradation .

Advanced: How does the compound’s conformation affect its reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

The sulfonyl fluoride group’s electron-withdrawing nature enhances electrophilicity at the para bromine position. X-ray crystallography (e.g., analogous structures in ) reveals bond angles and dihedral angles that influence transition-state geometry. Kinetic studies under varying temperatures (25–80°C) and nucleophiles (e.g., amines, thiols) can map activation energy barriers. Solvent effects (polar aprotic vs. protic) should also be tested to optimize SNAr rates .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: Can computational models predict the compound’s solubility in mixed solvent systems?

Methodological Answer:

Yes. Use COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations to calculate solubility parameters in binary solvents (e.g., DMSO/water). Validate experimentally via cloud-point titration or gravimetric analysis. Solubility trends correlate with Hansen solubility parameters (δD, δP, δH), which can be derived from molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.